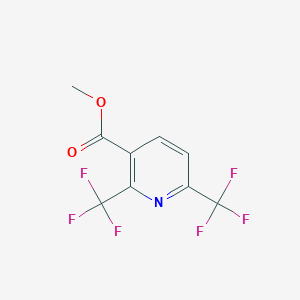

Methyl 2,6-bis(trifluoromethyl)nicotinate

Vue d'ensemble

Description

Methyl 2,6-bis(trifluoromethyl)nicotinate is an organic compound characterized by the presence of two trifluoromethyl groups attached to a nicotinate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-bis(trifluoromethyl)nicotinate typically involves the esterification of 2,6-bis(trifluoromethyl)nicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to distillation to remove excess methanol and other by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2,6-bis(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 2,6-bis(trifluoromethyl)nicotinic acid.

Reduction: this compound alcohol.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Applications De Recherche Scientifique

Industrial Production

In industrial settings, the synthesis follows similar routes but is optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation are commonly employed.

Chemistry

Methyl 2,6-bis(trifluoromethyl)nicotinate serves as a building block in the synthesis of more complex organic molecules. Its unique structure facilitates the development of new chemical entities that may exhibit novel properties.

Biology

Research indicates that this compound possesses significant biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains and fungi. For example:

| Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These results suggest potential development into an effective antimicrobial agent.

- Anticancer Properties : Investigations into its cytotoxicity have shown promising results against cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) |

|---|---|

| Mouse TLX5 Lymphoma Cells | 1.5 |

| Human Fibroblast Cells | >100 |

The compound exhibits selective cytotoxicity, indicating its potential as a therapeutic agent in oncology.

Medicine

Due to its unique physicochemical properties, this compound is being explored for drug development. Its ability to penetrate biological membranes effectively allows it to interact with specific molecular targets, potentially modulating enzyme activity and influencing cellular processes.

Mécanisme D'action

The mechanism of action of Methyl 2,6-bis(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a potential candidate for drug delivery systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 6-(trifluoromethyl)nicotinate

- Methyl 2-methyl-6-(trifluoromethyl)nicotinate

Comparison

Methyl 2,6-bis(trifluoromethyl)nicotinate is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to similar compounds with only one trifluoromethyl group. This dual substitution also imparts distinct physicochemical properties, making it more versatile in various applications .

Activité Biologique

Methyl 2,6-bis(trifluoromethyl)nicotinate is a fluorinated derivative of nicotinic acid, notable for its unique chemical structure characterized by two trifluoromethyl groups at the 2 and 6 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

This compound has the molecular formula and a molecular weight of approximately 287.16 g/mol. The presence of the trifluoromethyl groups enhances its lipophilicity and stability, which are critical for biological interactions.

The mechanism of action of this compound involves its ability to penetrate biological membranes effectively due to increased lipophilicity. This property allows the compound to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity. The trifluoromethyl groups also contribute to the compound's chemical stability, making it a suitable candidate for drug delivery systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing various compounds, it was found to inhibit a range of microbial strains effectively. The minimum inhibitory concentrations (MICs) for several pathogens were assessed, showing promising results against bacteria such as Staphylococcus aureus and Escherichia coli.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These results suggest that the compound could be developed into an effective antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The IC50 values obtained from these studies indicate that the compound's efficacy surpasses that of some standard chemotherapeutic agents like Doxorubicin.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10.5 |

| HCT116 | 12.3 |

| HePG2 | 9.8 |

These findings highlight its potential as a lead compound in cancer therapy .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity against clinical isolates of bacteria and fungi. Results demonstrated significant inhibition rates compared to standard antibiotics.

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on human cancer cell lines using MTT assays, confirming its potential as an anticancer agent.

- Pharmacokinetic Profile : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics in preclinical models, suggesting good bioavailability.

Propriétés

IUPAC Name |

methyl 2,6-bis(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NO2/c1-18-7(17)4-2-3-5(8(10,11)12)16-6(4)9(13,14)15/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYHVDITRURZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.